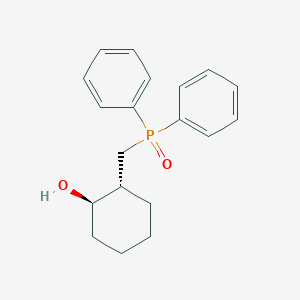

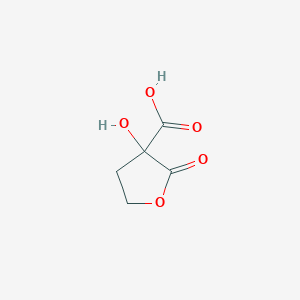

![molecular formula C13H16N4O B12894734 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-44-0](/img/structure/B12894734.png)

4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant clinical diversity and have been consistently incorporated in a diverse range of drug candidates approved by the FDA .

Preparation Methods

The synthesis of 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves several steps. One common method includes the chemical modification of 1H-pyrrolo[2,3-b]pyridine derivatives. Industrial production methods often employ magnetically recoverable nano-catalysts, which can be readily separated from the reaction medium using an external magnet .

Chemical Reactions Analysis

4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydrophobicity of the C4-substituent is critical for the pharmacokinetic profile and pharmacological activity of the compound . Common reagents used in these reactions include Fe3O4-supported Schiff base complexes and Cu(NO3)2·9H2O . Major products formed from these reactions include derivatives with enhanced biological activities, such as increased JAK3 inhibitory activity .

Scientific Research Applications

4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of novel immunomodulators targeting JAK3 . In biology, it has been studied for its role in modulating inflammatory and immune mediators . In medicine, it is being investigated for its potential use in treating immune diseases such as organ transplantation .

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves the inhibition of Janus Kinase 3 (JAK3). JAK3 is a cytoplasmic protein tyrosine kinase that plays a crucial role in cytokine-mediated signal transduction . The compound binds to the JAK3 enzyme, preventing its activation and subsequent phosphorylation of signal transducers and activators of transcription proteins (STATs). This inhibition leads to a decrease in cytokine-responsive gene expression, thereby modulating immune responses .

Comparison with Similar Compounds

4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared to other pyridine derivatives, such as 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide . While both compounds share a similar core structure, the substitution at the C4-position differentiates their biological activities. The cyclopentylamino group in this compound enhances its JAK3 inhibitory activity compared to other derivatives . Other similar compounds include 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which have shown promising anti-proliferative activity .

Properties

CAS No. |

920959-44-0 |

|---|---|

Molecular Formula |

C13H16N4O |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

4-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C13H16N4O/c14-12(18)10-7-16-13-9(5-6-15-13)11(10)17-8-3-1-2-4-8/h5-8H,1-4H2,(H2,14,18)(H2,15,16,17) |

InChI Key |

SIZDILIANFOGGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=C3C=CNC3=NC=C2C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)

![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)

![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)

![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)

![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)